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Compound of Interest

Compound Name: BMS-1166

Cat. No.: B15613458

Welcome to the technical support center for BMS-1166, a potent small-molecule inhibitor of the
PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug
development professionals to provide guidance on overcoming challenges related to the in vivo
bioavailability of this compound.

Frequently Asked Questions (FAQSs)

Q1: What is BMS-1166 and what is its primary mechanism of action?

Al: BMS-1166 is a small-molecule inhibitor that disrupts the interaction between Programmed
Death-1 (PD-1) and its ligand, PD-L1, with a potent in vitro IC50 of 1.4 nM.[1] Its mechanism of
action is twofold: it induces the dimerization of PD-L1 on the cell surface, which sterically
hinders the binding of PD-1.[2] Additionally, BMS-1166 has been shown to block the export of
PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. This intracellular retention
disrupts proper glycosylation of PD-L1, further impairing its function and its interaction with PD-
1.[3][41[5]

Q2: What are the main challenges associated with the in vivo use of BMS-11667?

A2: The primary challenges for in vivo studies with BMS-1166 are its poor aqueous solubility
and its species-specific activity. BMS-1166 is reported to be insoluble in water, which can lead
to low oral bioavailability.[6] Furthermore, BMS-1166 is highly specific for human PD-L1,
limiting its efficacy and study in standard preclinical animal models like wild-type mice.[3][7]
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Q3: Are there any known physicochemical properties of BMS-1166 that are relevant to its
bioavailability?

A3: Yes, some key properties of BMS-1166 are available and summarized in the table below.
The high molecular weight and predicted low aqueous solubility are factors that can contribute
to poor oral bioavailability.

Property Value Source
Molecular Weight 641.11 g/mol [6]
Formula C36H33CIN207 [6]
Aqueous Solubility Insoluble [6]
DMSO Solubility 100-125 mg/mL [6][8]
Ethanol Solubility 13 mg/mL [6]

Q4: What formulation strategies can be used to improve the bioavailability of BMS-1166?

A4: Given its poor aqueous solubility, several formulation strategies can be employed to
enhance the in vivo bioavailability of BMS-1166. These include:

o Co-solvent Systems: Utilizing a mixture of solvents to dissolve BMS-1166 for parenteral
administration. A commonly suggested formulation is a mixture of DMSO, PEG300, Tween
80, and saline.[8]

o Nanoformulations: Encapsulating BMS-1166 into nanopatrticles, such as polymeric micelles,
can improve its solubility, stability, and potentially provide targeted delivery. A T7-peptide
modified PEG-PCL micellar formulation of BMS-1166 (BMS-T7) has been shown to enhance
its efficacy in in vitro cancer models.[7][9][10]

o Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS)
can be explored to improve the oral absorption of poorly soluble compounds by forming
micro- or nano-emulsions in the gastrointestinal tract.

 Particle Size Reduction: Techniques such as micronization or nanocrystallization can
increase the surface area of the drug, which can lead to an improved dissolution rate and
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consequently better absorption.[11]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with BMS-1166 and
other poorly soluble compounds.
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Problem

Potential Cause

Troubleshooting Steps &
Solutions

Precipitation of BMS-1166
upon dilution of DMSO stock in

agueous vehicle.

The dramatic increase in
solvent polarity upon dilution
causes the compound to crash

out of solution.

1. Optimize Co-Solvent
Concentration: Maintain a
sufficient concentration of the
organic co-solvent (e.g.,
DMSO, PEG400) in the final
formulation. The final DMSO
concentration should ideally be
kept below 10% to minimize
toxicity.[12] 2. Use Surfactants
or Cyclodextrins: Incorporate a
biocompatible surfactant (e.g.,
Tween® 80, Cremophor® EL)
or a cyclodextrin (e.g.,
hydroxypropyl-B-cyclodextrin)
to enhance and maintain
solubility in the aqueous
phase.[12] 3. Gentle Warming
and Sonication: Gentle
warming (to ~37°C) and
sonication can aid in the initial
dissolution and prevent
immediate precipitation.[12]
[13] 4. pH Adjustment: If the
compound has ionizable
groups, adjusting the pH of the
vehicle might improve
solubility.[13]

Low and variable bioavailability

after oral administration.

Dissolution rate-limited
absorption in the

gastrointestinal tract.

1. Reduce Particle Size:
Employ micronization or
nanocrystallization techniques
to increase the surface area
for dissolution.[11] 2.
Amorphous Solid Dispersions:
Formulate BMS-1166 as a
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solid dispersion in a polymer
matrix to enhance its
dissolution rate. 3. Lipid-Based
Formulations: Consider
formulating BMS-1166 in a
lipid-based system like SEDDS
to improve solubilization in the

gut.

Lack of in vivo efficacy in

standard mouse models.

BMS-1166 is specific to human
PD-L1 and does not effectively
inhibit mouse PD-L1.[3][7]

1. Utilize Humanized Mouse
Models: Employ mouse
models engrafted with a
human immune system (e.g.,
Hu-NSG mice) or models
where the murine PD-L1 gene
is replaced with its human
counterpart.[14][15][16] These
models provide a more
relevant system for evaluating

human-specific therapies.

Vehicle-induced toxicity in

animals.

The chosen solvents or
excipients are not well-
tolerated at the administered

dose.

1. Reduce Vehicle
Concentration: Optimize the
formulation to use the
minimum effective
concentration of potentially
toxic excipients like DMSO. 2.
Explore Alternative Vehicles:
Investigate aqueous
suspensions with GRAS
(Generally Regarded As Safe)
excipients or well-tolerated
lipid-based formulations. 3.
Conduct Tolerability Studies:
Perform preliminary studies to
determine the maximum
tolerated dose of the vehicle

alone.
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Compound instability in

formulation.

BMS-1166 may degrade over
time in certain solvent systems
or under specific storage

conditions.

1. Assess Compound Stability:
Conduct stability studies of
BMS-1166 in the chosen
formulation under intended
storage and experimental
conditions. One study has
investigated the decomposition
of BMS-1166.[2][17] 2.
Prepare Fresh Formulations:
Prepare dosing solutions
immediately before
administration to minimize

degradation.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral Administration

This protocol is based on a commonly used vehicle for poorly soluble compounds for in vivo

research.[8]

Materials:

BMS-1166 powder

Tween® 80, sterile

Saline (0.9% NacCl), sterile

Methodology:

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Polyethylene glycol 300 (PEG300), sterile

e Prepare a stock solution of BMS-1166 in DMSO (e.g., 40 mg/mL). Gentle warming and

sonication may be required to fully dissolve the compound.
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In a separate sterile tube, prepare the vehicle by mixing the components in the following
ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

To prepare the final dosing solution, slowly add the required volume of the BMS-1166 stock
solution to the vehicle to achieve the desired final concentration (e.g., 4 mg/mL).

Vortex the solution thoroughly to ensure homogeneity.

It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of BMS-T7 Polymeric Micelles

This protocol is adapted from a published study on a nanoformulation of BMS-1166.[9]

Materials:

BMS-1166 powder

T7-PEG-PCL polymer
Dimethylformamide (DMF)

Dialysis membrane (MWCO 7000 Da)

Distilled water

Methodology:

Dissolve the T7-PEG-PCL polymer and BMS-1166 in DMF at a mass ratio of 20:1.
Once fully dissolved, transfer the solution into a dialysis bag.

Perform dialysis against distilled water for 12-24 hours, changing the water at least three
times to ensure complete removal of DMF.

The resulting solution will contain the BMS-1166-loaded micelles (BMS-T7).

Characterize the micelles for particle size, drug loading, and encapsulation efficiency using
appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
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Formulation Development Workflow for BMS-1166

Characterize Physicochemical Properties
(Solubility, Permeability)

i

Select Formulation Strategy

i

Co-solvent System Nanoformulation Lipid-Based System
(e.g., DMSO/PEG300/Tween80) (e.g., Micelles, Nanoparticles) (e.g., SEDDS)

i

Formulation Optimization
(Excipient ratios, Drug load)

i

In Vitro Evaluation
(Stability, Dissolution)

i

In Vivo Study
(PK, Efficacy)
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Mechanism of Action of BMS-1166
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling

Email: info@benchchem.com or Request Quote Online.

Tech Support
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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